Chemical structure and properties of 3-(2-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid
Chemical structure and properties of 3-(2-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid
An In-depth Technical Guide to 3-(2-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid
Disclaimer: The compound 3-(2-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid is a novel chemical entity that is not extensively documented in publicly available scientific literature. This guide has been constructed based on established principles of organic chemistry, predictive modeling of physicochemical properties, and known biological activities of structurally related pyrrolidine derivatives. The information presented herein is intended for research and development professionals and should be treated as a hypothetical profile. All proposed experimental protocols require validation in a laboratory setting.
Introduction and Rationale
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its conformational flexibility and ability to engage in various intermolecular interactions make it an attractive starting point for the design of novel therapeutic agents. The introduction of specific substituents onto the pyrrolidine nucleus allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This guide focuses on the hypothetical compound 3-(2-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid, a molecule that combines the pyrrolidine core with an N-propanoic acid side chain and a 2-ethoxymethyl substituent. This unique combination of functional groups suggests potential for interesting pharmacological properties, making it a target of interest for discovery research.
Chemical Structure and Predicted Physicochemical Properties
The chemical structure of 3-(2-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid is characterized by a central pyrrolidine ring. The nitrogen atom of the ring is alkylated with a propanoic acid chain, and the carbon at the 2-position is substituted with an ethoxymethyl group.
Molecular Formula: C₁₀H₁₉NO₃
Molecular Weight: 201.26 g/mol
The physicochemical properties of a molecule are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). In the absence of experimental data for 3-(2-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid, its properties have been predicted based on computational models and comparison with structurally similar compounds.[3][4]
Table 1: Predicted Physicochemical Properties of 3-(2-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid
| Property | Predicted Value | Method of Prediction / Comment |
| pKa | 4.0 - 5.0 (acidic), 9.0 - 10.0 (basic) | The acidic pKa is attributed to the carboxylic acid group. The basic pKa is due to the tertiary amine of the pyrrolidine ring. |
| LogP | 0.5 - 1.5 | This value suggests a moderate lipophilicity, which is often favorable for oral bioavailability. |
| Solubility | Soluble in water and polar organic solvents | The presence of the carboxylic acid, ether, and amine functionalities is expected to confer good solubility in polar media. |
| Hydrogen Bond Donors | 1 | From the carboxylic acid group. |
| Hydrogen Bond Acceptors | 4 | From the carbonyl oxygen, the ether oxygen, the hydroxyl oxygen of the carboxylic acid, and the nitrogen atom. |
| Rotatable Bonds | 6 | This indicates a degree of conformational flexibility. |
Proposed Synthesis
The synthesis of 3-(2-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid can be envisioned as a two-step process starting from a commercially available chiral precursor, such as (S)- or (R)-2-(hydroxymethyl)pyrrolidine. The choice of enantiomer will determine the stereochemistry of the final product. The proposed synthetic route involves an initial O-alkylation followed by N-alkylation.
Synthetic Workflow Diagram
Caption: Proposed three-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of (S)-2-(Ethoxymethyl)pyrrolidine
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To a stirred suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of (S)-2-(hydroxymethyl)pyrrolidine (1.0 eq) in anhydrous THF dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 1 hour.
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Cool the mixture back to 0 °C and add ethyl iodide (1.2 eq) dropwise.
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Allow the reaction to warm to room temperature and stir overnight.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of water.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield (S)-2-(ethoxymethyl)pyrrolidine.
Step 2: Synthesis of Ethyl 3-((S)-2-(ethoxymethyl)pyrrolidin-1-yl)propanoate
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To a solution of (S)-2-(ethoxymethyl)pyrrolidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and ethyl 3-bromopropanoate (1.1 eq).
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Heat the reaction mixture to reflux and stir overnight.
-
Monitor the reaction progress by TLC.
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Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography to afford ethyl 3-((S)-2-(ethoxymethyl)pyrrolidin-1-yl)propanoate.
Step 3: Synthesis of 3-((S)-2-(ethoxymethyl)pyrrolidin-1-yl)propanoic acid
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Dissolve the ethyl ester intermediate (1.0 eq) in a mixture of THF and water.
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Add lithium hydroxide (1.5 eq) and stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, acidify the reaction mixture to a pH of approximately 4-5 with 1M hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 3-((S)-2-(ethoxymethyl)pyrrolidin-1-yl)propanoic acid.
Potential Applications and Biological Activity
The pyrrolidine scaffold is a common feature in a wide range of biologically active molecules, including antibacterial, antiviral, anticancer, and anti-inflammatory agents.[1] The specific substitutions on the 3-(2-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid structure suggest several potential areas of pharmacological interest:
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Neurological Disorders: Many N-substituted pyrrolidine derivatives interact with central nervous system (CNS) targets. The structural features of the title compound may allow it to act as a ligand for various receptors or transporters in the brain.
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Antimicrobial Agents: The pyrrolidine ring is present in several natural and synthetic antimicrobial compounds.[5] The title compound could be investigated for its potential antibacterial or antifungal activity.
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Enzyme Inhibition: The carboxylic acid moiety can act as a key binding group in the active site of various enzymes. Depending on the overall shape and electronic properties of the molecule, it could be a candidate for an enzyme inhibitor.
Further research, including in vitro and in vivo screening, would be necessary to determine the specific biological activities of this compound.
Safety and Handling
As 3-(2-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid is a novel chemical with unknown toxicological properties, it must be handled with extreme care, assuming it is hazardous.[6][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[8]
-
Engineering Controls: All manipulations of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[6]
-
Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.[8]
-
Spill and Waste Disposal: In case of a spill, follow established laboratory procedures for cleaning up chemical spills. Dispose of all waste containing the compound in accordance with local, state, and federal regulations for chemical waste.
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8]
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.
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Conclusion
3-(2-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid represents an intriguing, albeit underexplored, chemical entity. Based on the well-established importance of the pyrrolidine scaffold in medicinal chemistry, this compound warrants further investigation. The proposed synthetic route provides a plausible pathway for its preparation, which would enable the experimental determination of its physicochemical properties and the exploration of its biological activity. As with any novel chemical, strict adherence to safety protocols is paramount during its synthesis and handling.
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